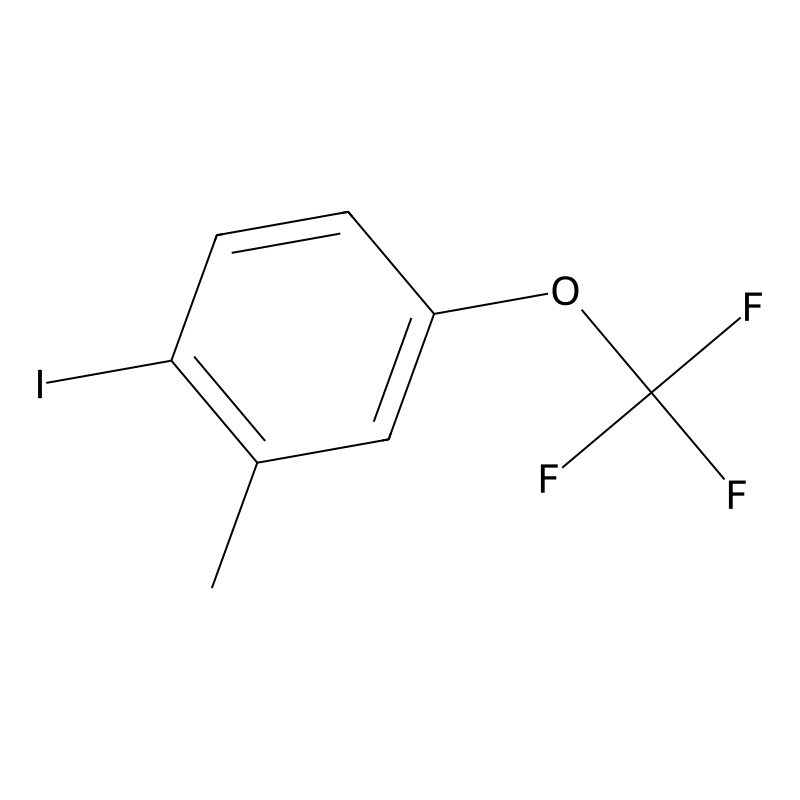

1-Iodo-2-methyl-4-(trifluoromethoxy)benzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Pd-Catalyzed Direct Arylations of Heteroarenes

Scientific Field: Organic Chemistry

Summary of the Application: This compound is used in the direct arylation of 5-membered ring heteroarenes using palladium catalysis.

Methods of Application: The process involves the use of only 1 mol% of Pd(OAc) 2 catalyst with KOAc as an inexpensive base.

Results or Outcomes: High yields in arylated heteroarenes were obtained.

Synthesis and Properties of an Unusual Substituent

Summary of the Application: This compound is used in the synthesis of polyfluoroalkoxy-substituted benzene derivatives.

Methods of Application: In an intramolecular competition on 1-trifluoromethoxy-4-(trifluoromethyl)benzene, lithiation next to the OCF 3 substituent is favored, probably due to steric reasons.

Results or Outcomes: 1-Trifluoromethoxy-4-(trifluoromethyl)benzene affords 2-trifluoromethoxy-5-(trifluoromethyl)benzoic acid after lithiation and carboxylation.

Synthesis of 2-(trifluoromethoxy)biphenylyl-2′-diazonium Salts

Summary of the Application: This compound is used in the synthesis of 2-(trifluoromethoxy)biphenylyl-2′-diazonium salts.

Results or Outcomes: The successful synthesis of 2-(trifluoromethoxy)biphenylyl-2′-diazonium salts.

1-Iodo-2-methyl-4-(trifluoromethoxy)benzene, with the chemical formula C₈H₆F₃IO and a molecular weight of 286.03 g/mol, is an aromatic compound characterized by the presence of an iodine atom and a trifluoromethoxy group. This compound is a member of the iodobenzene family, where the iodine atom serves as a potent leaving group in various

- Cross-Coupling Reactions: The iodine atom allows for participation in cross-coupling reactions such as Suzuki-Miyaura, Negishi, and Stille reactions. These reactions are vital for forming carbon-carbon bonds, which are essential in constructing complex organic molecules .

- C–H Arylation: This compound can undergo C–H arylation reactions, where an aryl group is introduced into a substrate without the need for pre-activated aryl halides. This method is advantageous for synthesizing biaryl compounds efficiently .

- Electrophilic Aromatic Substitution: The presence of the trifluoromethoxy group can enhance electrophilic aromatic substitution reactions, allowing for further functionalization of the benzene ring .

Several methods have been developed for synthesizing 1-iodo-2-methyl-4-(trifluoromethoxy)benzene:

- Direct Halogenation: This method involves the direct iodination of 2-methyl-4-(trifluoromethoxy)benzene using iodine or iodine-containing reagents under controlled conditions. This approach is straightforward but requires careful management of reaction conditions to avoid overreaction .

- Cross-Coupling Reactions: Utilizing pre-existing aryl halides or organometallic reagents can facilitate the synthesis of this compound through palladium-catalyzed cross-coupling methods. This technique offers high selectivity and efficiency in forming carbon-carbon bonds .

1-Iodo-2-methyl-4-(trifluoromethoxy)benzene has several notable applications:

- Pharmaceutical Development: Its unique structure makes it a potential candidate for developing new pharmaceuticals, particularly in designing molecules that target specific biological pathways .

- Material Science: The compound can be used in creating advanced materials due to its electronic properties and stability under various conditions.

- Organic Synthesis: It serves as a versatile building block in organic synthesis, enabling the formation of complex organic molecules through various coupling reactions .

Interaction studies involving 1-iodo-2-methyl-4-(trifluoromethoxy)benzene primarily focus on its reactivity with other substrates in cross-coupling and electrophilic substitution reactions. Research indicates that the presence of the iodine atom facilitates nucleophilic attack from various reagents, leading to diverse products. Additionally, studies on its interaction with biological molecules could provide insights into its potential therapeutic effects .

Several compounds share structural similarities with 1-iodo-2-methyl-4-(trifluoromethoxy)benzene. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Key Differences |

|---|---|---|

| 1-Iodo-3-methyl-4-(trifluoromethoxy)benzene | Iodine at position 1, methyl at position 3 | Different substitution pattern affects reactivity |

| 1-Iodo-4-methylbenzene | Iodine at position 1, no trifluoromethoxy | Lacks electron-withdrawing trifluoromethoxy group |

| 2-Iodo-4-(trifluoromethoxy)phenol | Hydroxyl group present | Hydroxyl group alters acidity and reactivity |

| 1-Iodo-2-methyl-4-fluorobenzene | Fluoro instead of trifluoromethoxy | Less steric hindrance compared to trifluoromethoxy |

This table illustrates that while these compounds share similar functional groups or halogen substituents, the unique combination of iodine and trifluoromethoxy groups in 1-iodo-2-methyl-4-(trifluoromethoxy)benzene contributes to its distinct reactivity and potential applications in synthetic chemistry and pharmaceuticals .

Crystallographic Analysis and Bond Geometry

The molecular structure of 1-Iodo-2-methyl-4-(trifluoromethoxy)benzene exhibits characteristic aromatic geometry with specific bond length and angle variations induced by the substituent effects. Based on fundamental aromatic structural principles, the benzene ring maintains its planar hexagonal configuration with average carbon-carbon bond lengths of approximately 1.39 Å, consistent with aromatic delocalization [2] [3].

The carbon-iodine bond length in this compound is expected to be approximately 2.09 Å, typical for aromatic iodine substituents [4]. This relatively long C-I bond reflects the large atomic radius of iodine and contributes to the compound's distinct reactivity profile. The trifluoromethoxy group introduces significant structural complexity through its C-O bond length of approximately 1.36 Å and C-F bond lengths of 1.33 Å within the trifluoromethyl moiety [5] [4].

The bond angles around the benzene ring deviate slightly from the ideal 120° due to steric and electronic effects of the substituents. Computational studies on monosubstituted benzene derivatives indicate that substituent effects can cause bond angle deformations of up to several degrees, particularly at positions adjacent to bulky or electronegative groups [6] [7].

Collision cross section analysis provides additional structural insights, with the molecular ion exhibiting a predicted collision cross section of 137.5 Ų, while various adducts show values ranging from 131.2 to 191.9 Ų [1]. These measurements reflect the three-dimensional molecular geometry and the influence of intermolecular interactions on the compound's gas-phase structure.

Electronic Effects of Trifluoromethoxy and Methyl Substituents

The electronic structure of 1-Iodo-2-methyl-4-(trifluoromethoxy)benzene is dominated by the contrasting electronic effects of its substituents. The methyl group functions as an electron-donating substituent through hyperconjugation and inductive effects, increasing electron density in the aromatic ring [8] [9]. This electron donation activates the benzene ring toward electrophilic aromatic substitution reactions and directs incoming electrophiles to the ortho and para positions relative to the methyl group.

In stark contrast, the trifluoromethoxy group exerts powerful electron-withdrawing effects through both inductive and field effects [10] [11]. The trifluoromethoxy substituent demonstrates superior electron-withdrawing capability compared to both methoxy and trifluoromethyl groups, with the ability to exert long-range effects even when positioned at meta or para positions [10] [12]. This strong electron withdrawal significantly decreases the electron density of the aromatic ring, deactivating it toward electrophilic substitution while directing electrophilic attack to the meta position.

The trifluoromethoxy group's exceptional electron-withdrawing power stems from the high electronegativity of fluorine atoms and the inductive withdrawal through the oxygen linkage [13]. Studies demonstrate that trifluoromethyl-substituted systems exhibit enhanced electrophilic character and increased charge delocalization, effects that are amplified in the trifluoromethoxy variant [13].

The methyl group's electron-donating nature results from the +I inductive effect and hyperconjugation with the aromatic π-system [8]. This donation stabilizes carbocation intermediates formed during electrophilic aromatic substitution at the ortho and para positions, explaining the observed regioselectivity patterns in these reactions.

Comparative Analysis with Related Halogenated Benzene Derivatives

The structural and electronic properties of 1-Iodo-2-methyl-4-(trifluoromethoxy)benzene can be understood through comparison with related halogenated benzene derivatives. Iodobenzene derivatives generally exhibit similar C-I bond lengths around 2.09 Å, though this can vary slightly depending on additional substituents [4].

Comparative analysis with 3-(trifluoromethoxy)bromobenzene reveals similar electronic effects from the trifluoromethoxy group, though the bromine substituent exhibits different steric and electronic properties compared to iodine [14]. The brominated analog has a molecular weight of 241.01 g/mol and demonstrates comparable electron-withdrawing characteristics, though the C-Br bond length of approximately 1.90 Å is significantly shorter than the C-I bond [14] [4].

Chlorinated analogs such as 3-(trifluoromethoxy)chlorobenzene show even more pronounced differences, with a molecular weight of 196.555 g/mol and C-Cl bond lengths of approximately 1.74 Å [15] [4]. The progression from chlorine to bromine to iodine demonstrates increasing bond lengths and decreasing electronegativity, affecting both the electronic distribution and reactivity patterns of these compounds.

The halogen series (F, Cl, Br, I) exhibits a unique electronic behavior where all members function as ortho/para directors despite being electron-withdrawing groups [16] [17]. This apparent contradiction arises from the lone pair donation capability of halogens through resonance effects, which dominates over their inductive electron withdrawal for directing purposes.

Related methylated derivatives without halogen substitution show enhanced electron density due to the unopposed electron-donating effect of the methyl group [8]. The presence of both electron-donating (methyl) and electron-withdrawing (trifluoromethoxy and iodine) substituents in the target compound creates a complex electronic environment with competing effects influencing reactivity and selectivity.

Computational Modeling of Molecular Orbitals

Molecular orbital analysis of 1-Iodo-2-methyl-4-(trifluoromethoxy)benzene requires consideration of the complex electronic interactions between the aromatic π-system and the various substituents. The benzene ring maintains its characteristic molecular orbital structure with six π molecular orbitals: three bonding (ψ₁, ψ₂, ψ₃) and three antibonding (ψ₄, ψ₅, ψ₆) orbitals [18] [19].

The substituent effects significantly perturb the energy levels and electron distribution of these molecular orbitals. The electron-donating methyl group raises the energy of the highest occupied molecular orbital (HOMO), while the electron-withdrawing trifluoromethoxy group lowers both HOMO and lowest unoccupied molecular orbital (LUMO) energies [13]. The iodine substituent contributes additional complexity through its large, diffuse orbitals and moderate electron-withdrawing character.

Density functional theory (DFT) calculations provide the most accurate computational approach for modeling such complex substituted aromatic systems [20] [21]. Studies on halogenated benzene derivatives demonstrate that functionals incorporating dispersion corrections, such as ωB97XD and B97D, perform well for systems containing heavy halogens like iodine [20] [21]. However, for systems containing both electronegative substituents and heavy atoms, double-hybrid functionals like B2PLYPD and mPW2PLYPD provide superior accuracy [20].

The trifluoromethoxy substituent introduces significant computational challenges due to the high electronegativity of fluorine and the complex electronic effects of the OCF₃ group [22]. Computational modeling must account for the anomeric effect, which influences the C-F bond lengths and the overall geometry of the trifluoromethoxy group [5]. The C-F bonds may exhibit slight lengthening due to hyperconjugation effects, while the C-O bond experiences contraction.

The molecular orbitals of the complete system reflect the superposition of individual substituent effects. The HOMO is expected to be localized primarily on the aromatic ring with enhanced electron density near the methyl substituent, while the LUMO shows increased amplitude near the electron-withdrawing trifluoromethoxy group. The iodine atom contributes through its p-orbitals, which can participate in both σ and π interactions with the aromatic system.

Frontier molecular orbital analysis reveals that the HOMO-LUMO gap is significantly affected by the substituent pattern. The competing electronic effects create a unique energy landscape that influences the compound's reactivity toward both electrophilic and nucleophilic reagents. The presence of heavy iodine also introduces significant spin-orbit coupling effects that must be considered in accurate computational treatments.

Iodination of Prefunctionalized Benzene Precursors

Traditional approaches to synthesizing 1-Iodo-2-methyl-4-(trifluoromethoxy)benzene rely primarily on the direct iodination of appropriately substituted benzene precursors. The most established method involves the electrophilic aromatic substitution of 2-methyl-4-(trifluoromethoxy)benzene or related precursors using various iodinating reagents [1] [2] [3].

The classical iodine-nitric acid system represents the foundational approach for aromatic iodination. In this methodology, molecular iodine reacts with nitric acid to generate the electrophilic iodine cation (I⁺), which serves as the active iodinating species [4] [5]. The reaction proceeds through the formation of an intermediate iodine nitrate complex, which subsequently attacks the electron-rich aromatic ring. For trifluoromethoxy-substituted benzenes, this method typically yields 70-90% of the desired iodinated product under controlled conditions [1] [6].

N-Iodosuccinimide (NIS) methodology has emerged as a particularly effective approach for the iodination of aromatic compounds. Research demonstrates that NIS provides exceptional selectivity and yield when applied to benzene derivatives bearing electron-donating substituents [1] [7] [8]. The grinding method using NIS offers remarkable advantages, including reaction times of 5-8 minutes, yields of 94-99%, and gas chromatography purity of 95-99.9% [9]. This solid-state approach eliminates the need for hazardous solvents while maintaining excellent regioselectivity [8].

The iodine-iodic acid combination represents another valuable methodology for preparing iodinated aromatics. This system generates electrophilic iodine species through the reaction of molecular iodine with iodic acid in the presence of an acid catalyst [10] [11]. Studies have shown that this approach provides yields of 80-95% with excellent regioselectivity, particularly when conducted in polar protic solvents such as ethanol or 2-methoxyethanol [3] [10].

Electrophilic Aromatic Substitution Strategies

The mechanistic foundation of aromatic iodination relies on electrophilic aromatic substitution, wherein the aromatic ring acts as a nucleophile attacking an electrophilic iodine species [12] [13] [14]. The reaction proceeds through a three-step mechanism: electrophile formation, sigma complex formation, and deprotonation to restore aromaticity [12] [13].

Electrophile generation constitutes the critical first step in successful aromatic iodination. Unlike chlorine and bromine, molecular iodine possesses insufficient electrophilic character to react directly with benzene derivatives [15] [6]. Consequently, various oxidizing agents are employed to enhance the electrophilicity of iodine. Common oxidants include nitric acid, hydrogen peroxide, and meta-chloroperoxybenzoic acid (mCPBA) [2] [3] [16].

The sigma complex formation represents the rate-determining step in electrophilic aromatic substitution. The benzene ring attacks the electrophilic iodine species, forming a positively charged intermediate known as the benzenonium ion or sigma complex [12] [13]. This intermediate exhibits resonance stabilization through delocalization of the positive charge across the aromatic system. The stability of this intermediate directly influences the reaction rate and regioselectivity.

Regioselectivity considerations play a crucial role in the synthesis of 1-Iodo-2-methyl-4-(trifluoromethoxy)benzene. The trifluoromethoxy group, being a strong electron-withdrawing substituent, deactivates the aromatic ring toward electrophilic attack while directing incoming electrophiles to the meta position [17] [18]. However, the methyl group, being electron-donating, activates the ring and directs electrophiles to ortho and para positions. The interplay between these opposing electronic effects determines the final substitution pattern.

Solvent effects significantly influence both reaction rate and selectivity in electrophilic aromatic substitution reactions. Polar aprotic solvents such as acetonitrile facilitate the ionization of iodinating reagents, while protic solvents can stabilize charged intermediates through hydrogen bonding [19] [20]. Recent studies have demonstrated that 2-methoxyethanol provides exceptional reaction conditions, yielding quantitative products with minimal purification requirements [3].

Modern Transition Metal-Catalyzed Approaches

Palladium-Mediated Cross-Coupling Protocols

Modern synthetic approaches to 1-Iodo-2-methyl-4-(trifluoromethoxy)benzene increasingly rely on palladium-catalyzed cross-coupling methodologies. These reactions offer superior functional group tolerance, milder reaction conditions, and enhanced regioselectivity compared to traditional electrophilic aromatic substitution methods [21] [22] [23].

Suzuki-Miyaura coupling represents one of the most versatile approaches for constructing carbon-carbon bonds in the synthesis of complex aromatic systems. This methodology involves the cross-coupling of organoborane reagents with aryl halides in the presence of a palladium catalyst and base [21] [24]. For the synthesis of trifluoromethoxy-substituted iodoarenes, this approach typically employs 0.1-2.0 mol% palladium catalyst, achieving yields of 70-95% under optimized conditions [21] [23].

The Ullmann cross-coupling reaction has been successfully adapted for palladium catalysis, offering an alternative to traditional copper-mediated protocols [25]. Palladium-catalyzed Ullmann reactions of beta-iodoenones and beta-iodoacrylates with ortho-halonitroarenes proceed under mild conditions to afford substituted aromatic systems [25]. This methodology proves particularly valuable for constructing complex molecular architectures containing multiple functional groups.

Oxidative addition mechanisms underlie the success of palladium-catalyzed cross-coupling reactions. The palladium(0) catalyst undergoes oxidative addition with the aryl halide substrate to form a palladium(II) intermediate [23] [26]. This process exhibits the halogen reactivity order: I > Br > Cl, making iodoarenes particularly reactive substrates. The subsequent transmetalation and reductive elimination steps complete the catalytic cycle while regenerating the active palladium(0) species [23].

Ligand design plays a crucial role in optimizing palladium-catalyzed reactions. Phosphine ligands such as triphenylphosphine, dppf (1,1'-bis(diphenylphosphino)ferrocene), and bulky dialkylbiaryl phosphines enhance catalyst stability and activity [22] [23]. Recent developments in ligand design have focused on creating catalysts capable of activating less reactive aryl chlorides and bromides under mild conditions [22].

Copper-Assisted Ullmann-Type Reactions

Copper-catalyzed Ullmann-type reactions provide an economical and efficient alternative to palladium-based methodologies for constructing carbon-carbon and carbon-heteroatom bonds [27] [28] [29]. Modern developments in ligand design have transformed these historically harsh reactions into mild, catalytic processes [28] [30].

Mechanism considerations for copper-catalyzed reactions differ significantly from palladium systems. Copper(I) serves as the active catalytic species, although copper(0) and copper(II) precatalysts can be employed due to the facile disproportionation equilibrium [28] [29]. The generally accepted mechanism involves nucleophile coordination to copper(I), followed by reaction with the aryl halide through single electron transfer (SET) or iodine atom transfer (IAT) pathways [28] [29].

Ligand systems have proven critical for achieving high activity and selectivity in copper-catalyzed reactions. Diamine ligands such as 1,10-phenanthroline and N,N-dimethylethylenediamine provide excellent results for aryl iodide substrates [27] [31]. Amino alcohol ligands, including ethanolamine and diethanolamine, offer additional coordination sites that enhance catalyst stability [29] [30]. Beta-diketone ligands such as acetylacetone provide alternative coordination environments that prove particularly effective for challenging substrates [30].

Reaction optimization studies have demonstrated that copper-catalyzed Ullmann reactions of aryl iodides proceed effectively at temperatures of 110-130°C in polar aprotic solvents such as dimethyl sulfoxide or N,N-dimethylformamide [31] [28]. The reaction typically requires 1-10 mol% copper catalyst and achieves yields of 60-90% depending on substrate structure and reaction conditions [31] [30].

Cross-dimerization protocols have been developed that enable the selective coupling of two different aromatic compounds using copper catalysis [31]. These reactions employ iodine as an oxidant to facilitate the initial iodination of one aromatic substrate, followed by copper-catalyzed arylation of the second component [31]. This approach minimizes homodimerization byproducts while maintaining high regioselectivity [31].

Solvent and Temperature Optimization Studies

Comprehensive optimization of reaction conditions plays a crucial role in developing efficient synthetic routes to 1-Iodo-2-methyl-4-(trifluoromethoxy)benzene. Both solvent selection and temperature control significantly influence reaction rate, selectivity, and product yield [9] [20] [32].

Solvent selection criteria must balance multiple factors including reagent solubility, reaction rate, selectivity, and environmental considerations [20]. Traditional halogenation reactions have historically employed chlorinated solvents such as dichloromethane and chloroform, but environmental concerns have prompted the development of greener alternatives [20]. Polar aprotic solvents such as acetonitrile and dimethylformamide provide excellent solubility for ionic iodinating reagents while maintaining good reaction rates [19] [20].

Green solvent alternatives have gained prominence in recent iodination methodologies. Polyethylene glycol (PEG-400) serves as an environmentally benign reaction medium that provides excellent yields and selectivity for aromatic iodination reactions [32]. Water-based systems offer the ultimate in environmental compatibility, although they require careful optimization to prevent side reactions such as the formation of explosive nitrogen triiodide [20] [33].

Solvent-free methodologies represent the pinnacle of green chemistry approaches to aromatic iodination. The grinding method using N-iodosuccinimide achieves exceptional results without any solvent, providing reaction times of 5-8 minutes and yields of 94-99% [9] [11]. This approach eliminates solvent-related environmental concerns while often improving both reaction rate and selectivity [9] [11].

Temperature optimization studies reveal that most aromatic iodination reactions proceed effectively at room temperature, distinguishing them from many other halogenation processes that require elevated temperatures [1] [7] [9]. However, transition metal-catalyzed reactions typically require temperatures of 80-150°C to achieve optimal turnover rates [21] [31] [30]. The temperature dependence of reaction selectivity often proves more critical than the effect on reaction rate [34].

Kinetic studies have demonstrated that aromatic iodination reactions typically exhibit pseudo-first-order kinetics with respect to the aromatic substrate when iodinating reagent is present in excess [1] [2]. The activation energy for most electrophilic aromatic iodination reactions ranges from 40-60 kJ/mol, indicating moderate temperature sensitivity [34]. Detailed mechanistic studies using variable temperature NMR spectroscopy have provided insights into the nature of reactive intermediates and transition states [34].

Purification Techniques for Halogen-Sensitive Intermediates

The successful isolation and purification of 1-Iodo-2-methyl-4-(trifluoromethoxy)benzene requires specialized techniques that account for the unique properties of iodinated aromatic compounds. These compounds often exhibit thermal sensitivity, light sensitivity, and susceptibility to nucleophilic substitution reactions [35] [36] [37].

Column chromatography represents the most versatile purification technique for iodinated aromatics, providing high purity products suitable for further synthetic transformations [35] [38]. Silica gel chromatography using hexane-ethyl acetate gradient elution typically achieves purities of 95-99.9% [35] [37]. The key considerations include minimizing exposure to light and elevated temperatures during the purification process [36].

Recrystallization techniques offer a simple and cost-effective approach for purifying crystalline iodinated products [11] [39]. The choice of recrystallization solvent proves critical, with ethanol, methanol, and ethanol-water mixtures providing excellent results for most aromatic iodides [11] [39]. Recrystallization typically achieves purities of 90-98% while removing most colored impurities that often accompany iodination reactions [39].

Distillation methods provide the highest purity for volatile iodinated compounds, achieving purities of 95-99.5% [40] [41] [42]. However, the thermal sensitivity of many iodoarenes requires the use of reduced pressure distillation to minimize decomposition [40] [42]. Careful temperature control and the use of short-path distillation apparatus help preserve product integrity [40].

Liquid-liquid extraction serves as an essential workup procedure for removing inorganic salts and excess iodinating reagents [33] [43] [32]. Aqueous sodium thiosulfate solution effectively removes unreacted iodine and iodine-containing byproducts [2] [33] [11]. Sequential washes with water, saturated sodium bicarbonate solution, and brine provide clean organic phases suitable for further purification [33] [43].

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant